N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide is a complex organic compound featuring a thiadiazole ring, a morpholine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with appropriate carboxylic acids or their derivatives under acidic conditions. The morpholine and pyrazole rings are then introduced through subsequent reactions involving nucleophilic substitution and condensation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines, reduced thiadiazoles
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicine: It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties.
Biology: The compound's interaction with biological systems, such as enzyme inhibition or receptor binding, is of interest for drug discovery.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The thiadiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity.
Pathways: The compound may inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis, leading to its antitumor and antimicrobial effects.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic properties.
Morpholine derivatives: These compounds are often used in pharmaceuticals due to their ability to interact with biological targets.
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Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-4-5-14-19-20-15(25-14)18-16(23)21-6-7-24-13(10-21)11-22-9-12(2)8-17-22/h8-9,13H,3-7,10-11H2,1-2H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTFZROWUNAREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)N2CCOC(C2)CN3C=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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